Synthetic Intermediacy in DNA Gyrase and Topoisomerase Inhibitor Development: A Documented Role in Antibacterial Patents
3,4-Dihydro-2H-1,4-benzoxazin-6-ylmethanol (915160-96-2) is specifically cited as a key intermediate in patented synthetic routes for novel antibacterial compounds targeting DNA gyrase and topoisomerase II/IV . This represents a documented, high-value application distinct from other benzoxazine analogs that lack this specific substitution pattern. In contrast, the 6-carboxylic acid methyl ester analog (CAS 758684-29-6) is referenced in separate downstream routes within the same patent literature but targets different final structures .
| Evidence Dimension | Patented Synthetic Utility as Intermediate |
|---|---|
| Target Compound Data | Explicitly named in US2007/10670 patent (Page 97) as intermediate en route to antibacterial DNA gyrase/topoisomerase inhibitors |
| Comparator Or Baseline | 3,4-Dihydro-2H-benzo[1,4]oxazine-6-carboxylic acid methyl ester (CAS 758684-29-6) — referenced in US2007/191603 (Page 25) and US2006/35939 for distinct downstream targets |
| Quantified Difference | Non-overlapping patent document references and downstream target classes |
| Conditions | Patent literature analysis; antibacterial compound development context |
Why This Matters
This documented role in high-value antibacterial drug discovery pipelines establishes 915160-96-2 as a procurable, patent-validated intermediate with a defined application trajectory, reducing synthetic route ambiguity for medicinal chemistry teams.
